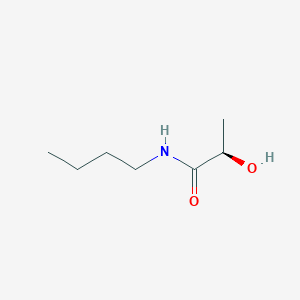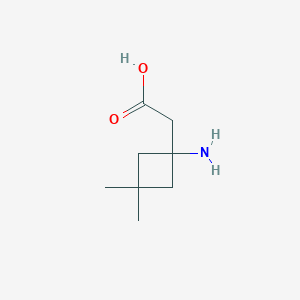
(2R)-N-Butyl-2-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N-Butyl-2-hydroxypropanamide is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-Butyl-2-hydroxypropanamide typically involves the reaction of ®-2-hydroxypropanoic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The process involves:
Reactants: ®-2-hydroxypropanoic acid and butylamine.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Solvents: Common solvents include water or organic solvents like ethanol.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process parameters are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-Butyl-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (2R)-N-Butyl-2-oxopropanamide.
Reduction: Formation of (2R)-N-Butyl-2-aminopropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-N-Butyl-2-hydroxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-N-Butyl-2-hydroxypropanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-N-Butyl-2-hydroxypropanamide: The enantiomer of (2R)-N-Butyl-2-hydroxypropanamide with different stereochemistry.
N-Butyl-2-hydroxypropanamide: The racemic mixture containing both ® and (S) enantiomers.
N-Butyl-2-oxopropanamide: The oxidized form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or racemic mixture. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2R)-N-butyl-2-hydroxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-8-7(10)6(2)9/h6,9H,3-5H2,1-2H3,(H,8,10)/t6-/m1/s1 |
InChI Key |
YYPXVBKQCDCNCD-ZCFIWIBFSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@@H](C)O |
Canonical SMILES |
CCCCNC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)



![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079394.png)





![3-[(4-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13079435.png)
![Methyl N-{4-hydroxypyrrolo[2,1-f][1,2,4]triazin-2-yl}carbamate](/img/structure/B13079444.png)

